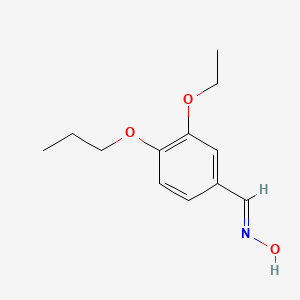

3-ethoxy-4-propoxybenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethoxy-4-propoxybenzaldehyde oxime is a chemical compound belonging to the family of oxime derivatives. Oximes are compounds characterized by the presence of an -NOH group attached to a carbon atom of an aldehyde or ketone. While specific studies on 3-ethoxy-4-propoxybenzaldehyde oxime are scarce, research on similar methoxybenzaldehyde oxime derivatives provides valuable insights into their molecular structure, synthesis, and properties.

Synthesis Analysis

The synthesis of benzaldehyde oxime derivatives, including methoxybenzaldehyde oximes, typically involves the reaction of the corresponding aldehyde with hydroxylamine. The process results in the formation of an oxime group (-C=NOH). This reaction can be tailored by substituting different alkoxy groups at specific positions on the benzaldehyde precursor to synthesize derivatives like 3-ethoxy-4-propoxybenzaldehyde oxime. For example, studies on the synthesis of related compounds involve stepwise reactions under controlled conditions, leading to high yields of the target product (Lu Yong-zhong, 2011).

Molecular Structure Analysis

Crystal structure analysis of methoxybenzaldehyde oxime derivatives reveals insights into their molecular arrangements and hydrogen bonding patterns. For instance, derivatives exhibit different conformations, such as s-cis or s-trans arrangements, depending on the substituent positions. The intermolecular hydrogen bonds play a crucial role in stabilizing the crystal structure (L. Gomes et al., 2018).

Chemical Reactions and Properties

Oxime derivatives, including 3-ethoxy-4-propoxybenzaldehyde oxime, can undergo various chemical reactions, such as reduction, oxidation, and addition reactions. These reactions can significantly alter their chemical properties and potential applications. For instance, the reaction of hydroxybenzaldehydes with alkynes, alkenes, or allenes can lead to the formation of different products with unique properties (Ken Kokubo et al., 1999).

Scientific Research Applications

Radiosynthesis and Biodistribution

One application involves the synthesis of novel prosthetic groups for radiolabeling peptides used in positron emission tomography (PET) imaging. Compounds like 3-ethoxy-4-propoxybenzaldehyde oxime could be used in designing new prosthetic groups to improve the pharmacokinetics and biodistribution of radiotracers, allowing for better imaging of certain cancer types (Glaser et al., 2008).

Crystal Structures and Hydrogen Bonding

Research on methoxybenzaldehyde oxime derivatives, which are structurally related to 3-ethoxy-4-propoxybenzaldehyde oxime, has contributed to understanding the impact of substituents on crystal structures and hydrogen bonding patterns. These studies are valuable for designing materials with specific properties and for the development of new pharmaceuticals (Gomes et al., 2018).

Catalytic Oxidations

The compound has potential applications in catalytic processes, such as the oxyfunctionalization of benzylic C-H bonds under environmentally benign conditions. This can be valuable for synthesizing aromatic carbonyl compounds, which are important in pharmaceutical manufacturing (Jiang et al., 2014).

Molecular Docking and Interactions

Studies have also looked into the intermolecular interactions and molecular docking behaviors of compounds like 4-methoxybenzaldehyde. These compounds have been analyzed for their potential as inhibitors of enzymes such as tyrosinase, a key enzyme in melanin production, offering insights into developing new cosmetic ingredients or treatments for hyperpigmentation (Ghalla et al., 2018).

Antiproliferative Effects

Research on metal complexes with ligands derived from similar oxime compounds has shown promising antiproliferative effects against cancer cell lines. These findings indicate potential applications in the development of new chemotherapeutic agents (Fukushima et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-7-16-11-6-5-10(9-13-14)8-12(11)15-4-2/h5-6,8-9,14H,3-4,7H2,1-2H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFOJIXHXJOQBI-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=NO)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=N/O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)